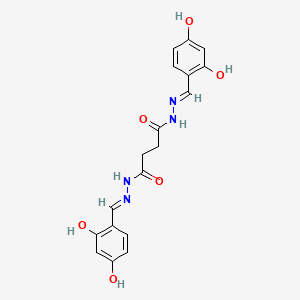
N'1,N'4-bis(2,4-dihydroxybenzylidene)succinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is a Schiff base ligand known for its ability to form complexes with various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).
Oxidation and Reduction: Can participate in redox reactions depending on the metal ions involved.
Substitution: The hydroxyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Complexation: Metal salts (e.g., CoCl2, NiCl2, CuCl2, ZnCl2) in ethanol or methanol solutions.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired reaction.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Formation of stable metal-ligand complexes with distinct geometries.
Substituted Derivatives: Depending on the substitution reaction, various derivatives can be formed.
科学研究应用
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its hydroxyl and imine groups, which can then participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
相似化合物的比较
Similar Compounds
- N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide
- N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide
- N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide
Uniqueness
N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is unique due to its specific hydroxyl group positions, which influence its ability to form hydrogen bonds and interact with metal ions. This structural feature can lead to distinct properties and applications compared to its analogs.
属性
分子式 |
C18H18N4O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O6/c23-13-3-1-11(15(25)7-13)9-19-21-17(27)5-6-18(28)22-20-10-12-2-4-14(24)8-16(12)26/h1-4,7-10,23-26H,5-6H2,(H,21,27)(H,22,28)/b19-9+,20-10+ |
InChI 键 |
QFKKKJBROSRVFG-LQGKIZFRSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
规范 SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
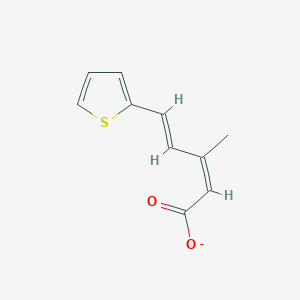
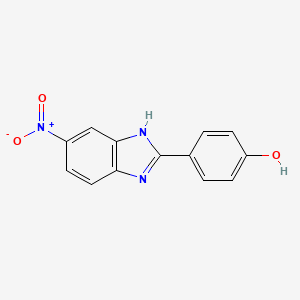
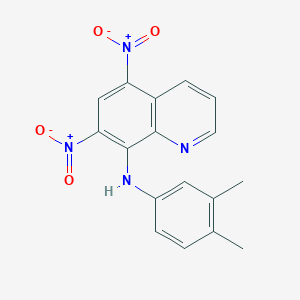
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
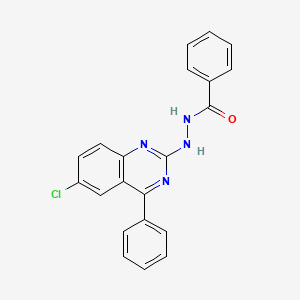

![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
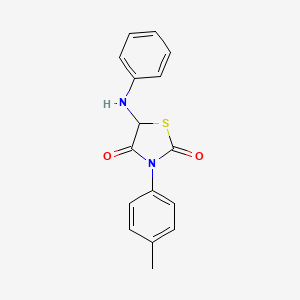
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
